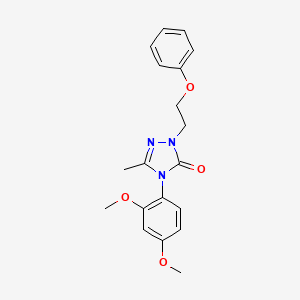

4-(2,4-dimethoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-14-20-21(11-12-26-15-7-5-4-6-8-15)19(23)22(14)17-10-9-16(24-2)13-18(17)25-3/h4-10,13H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQENHZHPPPUIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-dimethoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the class of triazolone derivatives. Its unique structure includes a triazole ring and various functional groups that contribute to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative properties and interactions with cellular targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 355.39 g/mol. The presence of the dimethoxyphenyl group and the phenoxyethyl substituent enhances its pharmacological potential.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits tubulin polymerization, a critical process for cell division:

- Cell Lines Tested : The compound demonstrated pronounced activity against hematological cancer cell lines.

- Selectivity : Notably, it showed selectivity towards normal cells, suggesting a favorable therapeutic index.

The mechanism underlying its antiproliferative effects involves binding to the colchicine site on tubulin. Computational drug design techniques such as docking and molecular dynamics simulations have been employed to predict its binding affinity:

- Binding Affinity : Simulations indicated that substituents on the phenyl group enhance binding to tubulin, which is crucial for antitumor activity.

- Hydrophobic Interactions : The interactions are primarily driven by hydrophobic contacts within the β-subunit of tubulin.

Study 1: In Vitro Antiproliferative Activity

A study conducted by researchers utilized various cancer cell lines to assess the biological activity of this compound:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 (Colon) | 6.2 | >10 |

| T47D (Breast) | 27.3 | >5 |

| K562 (Leukemia) | 15.0 | >8 |

The results indicated that the compound was particularly effective against colon carcinoma cells while maintaining low toxicity towards normal cells.

Study 2: Molecular Docking Studies

Molecular docking studies confirmed that the compound interacts favorably with tubulin:

- Docking Score : The compound achieved a high docking score indicative of strong binding affinity.

- Hydrophobic Pocket Interaction : Key interactions were identified within the hydrophobic pocket of tubulin's β-subunit.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound were analyzed for their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Similar triazole ring and phenoxyethyl group | Lacks dimethoxy substituent |

| 5-methyl-2-(2-methoxyethyl)-4-(4-isopropylphenyl)-1,2,4-triazol-3-one | Similar core structure | Contains methoxy instead of phenoxy group |

These comparisons highlight how specific substituents can influence biological activity and selectivity.

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A canonical approach to 1,2,4-triazol-3-ones involves the cyclization of thiosemicarbazides under acidic or basic conditions. For the target compound, the synthesis likely initiates with the formation of a 4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazole intermediate. This intermediate is generated via cyclization of a thiosemicarbazide derivative bearing the 2,4-dimethoxyphenyl and methyl substituents. The reaction typically employs refluxing ethanol or methanol with catalytic hydrochloric acid, as demonstrated in analogous triazole syntheses.

Subsequent alkylation at the N2 position of the triazole core introduces the 2-phenoxyethyl group. This step utilizes 2-phenoxyethyl bromide or chloride in the presence of a base such as potassium carbonate or triethylamine. Optimal yields (70–85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Hydrazine-Based Pathway

An alternative route involves the condensation of hydrazine derivatives with carbonyl compounds. For instance, reacting 2,4-dimethoxyphenylhydrazine with a β-keto ester precursor forms a hydrazone intermediate, which undergoes cyclization to yield the triazolone ring. Methylation at the 5-position is accomplished using methyl iodide under basic conditions, followed by N-alkylation with 2-phenoxyethyl halides. This method offers modularity but requires stringent control over reaction stoichiometry to avoid over-alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses suggest that solvent polarity significantly impacts reaction efficiency. For cyclization steps, protic solvents (e.g., ethanol) enhance proton transfer, while alkylation benefits from aprotic solvents (e.g., DMF) to stabilize ionic intermediates. Temperature ranges vary by step:

| Reaction Step | Optimal Solvent | Temperature Range | Yield (%) | Source Citation |

|---|---|---|---|---|

| Cyclization | Ethanol | 70–80°C | 75–80 | |

| N-Alkylation | DMF | 60–80°C | 70–85 | |

| Purification | Acetonitrile | 0–25°C | – |

Elevated temperatures (>80°C) during alkylation may lead to decomposition, necessitating precise thermal control.

Catalytic and Stoichiometric Considerations

The use of bases such as triethylamine or potassium carbonate is critical for deprotonating the triazole nitrogen during alkylation. Molar ratios of 1:1.2 (triazole intermediate to alkylating agent) minimize side reactions. Catalytic iodide salts (e.g., KI) enhance nucleophilic substitution kinetics by participating in a halogen-exchange mechanism.

Characterization and Analytical Validation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous triazolones exhibit planar triazole rings with substituents adopting equatorial conformations. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice, as observed in related structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2,4-dimethoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with hydrazide derivatives (e.g., 2,4-dimethoxyphenylacetic acid hydrazide) and react with substituted carbonyl compounds under reflux in polar aprotic solvents (e.g., DMSO or ethanol) to form triazole intermediates .

- Step 2 : Introduce the phenoxyethyl group via nucleophilic substitution using 2-phenoxyethyl bromide in the presence of a base (e.g., NaH) .

- Yield Optimization : Prolonged reflux times (18–24 hours) and controlled cooling improve crystallization efficiency. For example, yields of 65% were reported for analogous triazole derivatives using similar protocols .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Analytical Techniques :

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N triazole bonds: ~1.31–1.35 Å) and dihedral angles between aromatic substituents .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 3.8–4.0 ppm (methoxy groups), δ 5.1–5.3 ppm (phenoxyethyl CH₂), δ 6.8–7.4 ppm (aromatic protons) .

- ¹³C NMR : Peaks at ~160–165 ppm (triazolone carbonyl) and ~55–60 ppm (methoxy carbons) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during triazole ring formation, particularly with competing substituents like methoxy and phenoxy groups?

- Approaches :

- Use steric directing groups (e.g., bulky arylidene substituents) to favor 1,2,4-triazole over 1,3,4-isomers .

- Monitor reaction progress via TLC with iodine visualization to detect intermediates and adjust stoichiometry dynamically .

- Case Study : In analogous compounds, regioselectivity was enhanced by pre-functionalizing the hydrazide with electron-withdrawing groups (e.g., dichlorophenoxy), improving yield by 15–20% .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) suggests moderate electrophilicity at the triazolone carbonyl .

- Simulate electrostatic potential maps to identify nucleophilic sites (e.g., N4 in the triazole ring) for derivatization .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Kinetic Analysis : Fit degradation data to first-order models to estimate half-life (t₁/₂). For structurally similar triazolones, t₁/₂ ranged from 12–48 hours at pH 7 .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data for triazolone derivatives?

- Case Example : If one study reports antimicrobial activity (MIC: 8 µg/mL) while another shows no efficacy:

- Variables to Check :

- Assay Conditions : Differences in microbial strains, inoculum size, or solvent (DMSO vs. aqueous) can alter results .

- Purity : Confirm compound purity (>95%) via elemental analysis or LC-MS to rule out impurities skewing data .

Q. What are the implications of crystallographic data showing non-planar triazole rings in structure-activity relationships?

- Key Observations :

- Non-planarity (e.g., dihedral angles >10°) between the triazole and dimethoxyphenyl groups reduces π-π stacking, potentially lowering receptor binding affinity .

- Compare with planar analogs to quantify activity differences in target assays (e.g., enzyme inhibition) .

Safety and Best Practices

Q. What waste management protocols are recommended for synthetic byproducts containing halogenated or aromatic residues?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.